Desethanol Dipyridamole
Overview
Description
Desethanol Dipyridamole is a derivative of Dipyridamole, a well-known phosphodiesterase inhibitor. It is primarily used as an impurity standard in the pharmaceutical industry. The compound has a molecular formula of C22H36N8O3 and a molecular weight of 460.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desethanol Dipyridamole can be synthesized through a multi-step process involving the reaction of Dipyridamole with various reagents. The synthesis typically involves the removal of ethanol groups from Dipyridamole, followed by purification steps to isolate the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like chloroform, dimethyl sulfoxide, and methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Desethanol Dipyridamole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Desethanol Dipyridamole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
Desethanol Dipyridamole exerts its effects by inhibiting phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP inhibits platelet aggregation and promotes vasodilation. The compound also blocks the uptake of adenosine by erythrocytes and vascular endothelial cells, enhancing the antiaggregating action of prostacyclin .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: The parent compound, known for its use as a coronary vasodilator and antiplatelet agent.
Adenosine: A nucleoside that plays a role in energy transfer and signal transduction.
Prostacyclin: A prostaglandin that inhibits platelet aggregation and acts as a vasodilator
Uniqueness
Desethanol Dipyridamole is unique due to its specific structural modifications, which differentiate it from Dipyridamole and other related compounds. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O3/c31-14-7-23-21-24-17-18(19(26-21)28-8-3-1-4-9-28)25-22(30(12-15-32)13-16-33)27-20(17)29-10-5-2-6-11-29/h31-33H,1-16H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKSSCCUCOTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151870 | |
Record name | Desethanol dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176886-12-6 | |
Record name | Desethanol dipyridamole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176886126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethanol dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHANOL DIPYRIDAMOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0Y19727G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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